molecular formula C14H18N2S B13156190 5-(4-Butylbenzyl)-1,3-thiazol-2-amine

5-(4-Butylbenzyl)-1,3-thiazol-2-amine

Cat. No.: B13156190
M. Wt: 246.37 g/mol
InChI Key: NJJKJVUBGHYPST-UHFFFAOYSA-N
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Description

5-(4-Butylbenzyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C14H18N2S and its molecular weight is 246.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Butylbenzyl)-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Butylbenzyl)-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18N2S

Molecular Weight

246.37 g/mol

IUPAC Name

5-[(4-butylphenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C14H18N2S/c1-2-3-4-11-5-7-12(8-6-11)9-13-10-16-14(15)17-13/h5-8,10H,2-4,9H2,1H3,(H2,15,16)

InChI Key

NJJKJVUBGHYPST-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)CC2=CN=C(S2)N

Origin of Product

United States

Foundational & Exploratory

In Silico Modeling of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the in silico modeling of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine, a novel small molecule with therapeutic potential. The document is structured to guide researchers, scientists, and drug development professionals through the entire computational workflow, from initial target identification and preparation to advanced molecular dynamics simulations and binding free energy calculations. By explaining the rationale behind each experimental choice, this guide emphasizes scientific integrity and provides a self-validating framework for obtaining reliable and reproducible results. The protocols described herein are grounded in established best practices and leverage widely-used, robust software, ensuring the reader can confidently apply these techniques to their own research endeavors.

Introduction: The Rationale for In Silico Modeling

The journey of a drug from concept to clinic is long, arduous, and expensive. In silico modeling has emerged as an indispensable tool to de-risk and accelerate this process.[1][2] By simulating the interactions between a potential drug molecule and its biological target at an atomic level, we can predict binding affinity, understand the mechanism of action, and even anticipate potential off-target effects before a single wet-lab experiment is conducted.

This guide focuses on 5-(4-Butylbenzyl)-1,3-thiazol-2-amine, a compound of interest for which the precise biological target and interaction profile are yet to be fully elucidated. The methodologies outlined will provide a roadmap for its characterization. The principles and workflows, however, are broadly applicable to any small molecule-protein interaction study.

The core objectives of this in silico investigation are:

  • Target Identification and Validation: To identify potential protein targets for 5-(4-Butylbenzyl)-1,3-thiazol-2-amine and validate these hypotheses using computational methods.

  • Binding Mode Prediction: To determine the most likely three-dimensional orientation (pose) of the ligand when bound to its target.

  • Interaction Analysis: To characterize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the protein-ligand complex.

  • Binding Affinity Estimation: To quantitatively predict the strength of the interaction between the ligand and its target.

  • Dynamic Behavior Assessment: To understand how the protein-ligand complex behaves over time in a simulated physiological environment.

The Computational Workflow: A Step-by-Step Guide

The in silico modeling of protein-ligand interactions is a multi-step process that requires careful attention to detail at each stage. The following sections provide a comprehensive walkthrough of the entire workflow.

G cluster_0 Preparation cluster_1 Modeling & Simulation cluster_2 Analysis & Validation A Target Identification & Structure Acquisition C Receptor Preparation A->C B Ligand Preparation D Molecular Docking B->D C->D E Molecular Dynamics Simulation D->E F Binding Pose & Interaction Analysis D->F G Binding Free Energy Calculation E->G H Trajectory Analysis E->H

Figure 1: A high-level overview of the in silico protein-ligand interaction modeling workflow.

Part 1: Preparation is Paramount

The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. This preparatory phase is arguably the most critical part of the entire process.

For a novel compound like 5-(4-Butylbenzyl)-1,3-thiazol-2-amine, target identification can be approached in two ways:

  • Hypothesis-Driven: Based on the chemical similarity of the compound to known drugs or signaling molecules, a researcher might hypothesize a specific protein or protein family as a potential target.

  • Target Fishing (Inverse Docking): In this approach, the ligand is docked against a large library of protein structures to identify potential binding partners.

For the purpose of this guide, we will proceed with a hypothesis-driven approach. Let us assume that based on its structural motifs, 5-(4-Butylbenzyl)-1,3-thiazol-2-amine is hypothesized to target a specific protein kinase.

Protocol: Acquiring the Receptor Structure

  • Access the Protein Data Bank (PDB): The PDB is the single global archive for 3D structural data of large biological molecules.[3][4][5][6] Navigate to the RCSB PDB website.[7]

  • Search for the Target Protein: Use the search bar to find the desired protein kinase. It is crucial to select a high-resolution crystal structure (ideally < 2.5 Å) with a co-crystallized ligand, as this provides a validated binding pocket.

  • Download the PDB File: Download the structure in the PDB format.

The ligand structure must be accurately represented in a three-dimensional format with correct atom types and charges.

Protocol: Preparing the Ligand

  • Obtain Ligand Structure: The 2D structure of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine can be drawn using chemical drawing software like ChemDraw or MarvinSketch. Alternatively, if available, it can be downloaded from a chemical database like PubChem.[8][9][10]

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformation.

  • Energy Minimization: The initial 3D structure should be energy-minimized to obtain a low-energy, stable conformation. This can be done using a force field like MMFF94.

  • Assign Partial Charges and Atom Types: For subsequent docking and simulation, the ligand needs to be parameterized. This involves assigning appropriate atom types and partial charges. Tools like Antechamber, part of the AmberTools suite, are commonly used for this, often in conjunction with the General Amber Force Field (GAFF).[11][12][13][14]

The raw PDB file is not immediately ready for docking or simulation. It requires cleaning and preparation.

Protocol: Preparing the Receptor

  • Remove Non-essential Molecules: The PDB file often contains water molecules, ions, and co-solvents that may not be relevant to the binding interaction. These should be removed unless there is strong evidence for their involvement in ligand binding.

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, as they are crucial for hydrogen bonding and other interactions.

  • Assign Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4) must be correctly assigned.

  • Repair Missing Residues or Atoms: Some PDB structures may have missing residues or atoms. These should be modeled in using tools like Modeller or the protein preparation wizard in software suites like Schrödinger or MOE.

  • Energy Minimization: A brief energy minimization of the prepared receptor structure is recommended to relieve any steric clashes introduced during the preparation steps.

Software like AutoDockTools, PyMOL, and Chimera are invaluable for these preparation steps.[15][16][17][18]

Part 2: Modeling and Simulation

With the prepared ligand and receptor, we can now proceed to model their interaction.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[19]

The Causality Behind Docking Choices:

The choice of docking software and algorithm is critical. For this guide, we will use AutoDock Vina , which is widely used due to its speed and accuracy.[15][20][21] Vina employs a Lamarckian genetic algorithm for its conformational search, which allows for both global and local optimization of the ligand's position and orientation.

Protocol: Performing Molecular Docking with AutoDock Vina

  • Prepare PDBQT Files: Both the ligand and receptor files must be converted to the PDBQT format, which includes partial charges and atom type information. This can be done using AutoDockTools.

  • Define the Search Space (Grid Box): A grid box must be defined to specify the region of the receptor where the docking algorithm will search for binding poses.[22][23] This is typically centered on the known binding site if a co-crystallized ligand was present in the original PDB structure.

  • Create a Configuration File: A text file is created to specify the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and other parameters like exhaustiveness, which controls the thoroughness of the search.

  • Run the Docking Simulation: The docking is initiated from the command line, specifying the configuration file.

  • Analyze the Results: AutoDock Vina will output a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The lower the score, the more favorable the predicted binding.

While docking provides a static snapshot of the binding pose, molecular dynamics simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[24]

The Rationale for MD Simulations:

MD simulations provide insights that docking cannot, such as:

  • Stability of the Binding Pose: Does the ligand remain in the predicted binding pose, or does it drift or even dissociate?

  • Conformational Changes: Does the protein or ligand undergo conformational changes upon binding?

  • Role of Water Molecules: Explicitly solvated MD simulations can reveal the role of water molecules in mediating protein-ligand interactions.

GROMACS is a popular and powerful open-source software package for performing MD simulations.[25][26][27]

Protocol: Setting up and Running an MD Simulation with GROMACS

  • Prepare the System Topology: A topology file must be created for the protein-ligand complex. This file defines the atom types, charges, bond lengths, angles, and dihedrals. The CHARMM36m or AMBER ff14SB force fields are commonly used for proteins, while the CGenFF or GAFF force fields are used for the ligand.[11][12][28][29][30][31][32]

  • Solvation: The complex is placed in a simulation box of a defined shape (e.g., cubic, dodecahedron) and solvated with a pre-equilibrated water model (e.g., TIP3P).

  • Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system and to simulate a physiological salt concentration.

  • Energy Minimization: The entire system (protein, ligand, water, and ions) is energy minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is equilibrated to 1 bar. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

  • Production Run: Once the system is equilibrated, the production MD simulation is run for a desired length of time (typically tens to hundreds of nanoseconds).

G A System Topology (Protein + Ligand) B Solvation (Add Water) A->B C Ionization (Add Ions) B->C D Energy Minimization C->D E NVT Equilibration (Constant Volume & Temperature) D->E F NPT Equilibration (Constant Pressure & Temperature) E->F G Production MD Run F->G

Sources

Methodological & Application

Application Note: Cellular Interrogation of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, standardized framework for the evaluation of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine , a lipophilic 2-aminothiazole derivative. Given the "privileged scaffold" status of aminothiazoles in medicinal chemistry—often associated with kinase inhibition (e.g., CDK, Src, VEGFR) and sirtuin modulation—this guide treats the compound as a high-value chemical probe for antiproliferative and signal transduction studies.

Executive Summary

5-(4-Butylbenzyl)-1,3-thiazol-2-amine is a synthetic small molecule featuring a 2-aminothiazole core substituted with a lipophilic 4-butylbenzyl moiety at the C5 position. This structural motif is characteristic of "privileged scaffolds" in drug discovery, frequently exhibiting biological activity as protein kinase inhibitors , microtubule destabilizers , or Sirtuin (SIRT1/2) modulators .

This guide addresses the specific challenges of handling this compound, including its predicted high lipophilicity (LogP > 3.5), limited aqueous solubility, and the requirement for precise vehicle control (DMSO) to prevent precipitation-induced cytotoxicity.

Key Applications
  • Antineoplastic Screening: Evaluation of IC50 in solid tumor lines (e.g., HeLa, MCF-7).

  • Signal Transduction Analysis: Interrogation of PI3K/Akt or MAPK pathway modulation.

  • Phenotypic Assays: Assessment of cell cycle arrest (G2/M) and apoptosis induction.

Physicochemical Properties & Reagent Preparation[1][2][3][4]

Before initiating cell culture, the researcher must account for the hydrophobic nature of the butylbenzyl tail, which significantly impacts bioavailability in aqueous media.

PropertySpecificationNotes
Chemical Formula C₁₄H₁₈N₂S
Molecular Weight ~246.37 g/mol
Predicted LogP ~3.8 - 4.2Highly Lipophilic; requires organic solvent.
Appearance Off-white to pale yellow solidLight sensitive; store in amber vials.
Solubility (Water) Negligible (< 10 µM)Do not dissolve directly in media.
Solubility (DMSO) > 20 mMRecommended vehicle.
Protocol A: Stock Solution Preparation (10 mM)

Objective: Create a stable, precipitation-free stock solution.

  • Weighing: Accurately weigh 2.46 mg of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine.

  • Solubilization: Add 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, Hybridoma Grade).

  • Mixing: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes in amber PCR tubes. Store at -20°C. Avoid freeze-thaw cycles (limit to max 3).

Cell Culture Treatment Protocols

Protocol B: Determination of Antiproliferative IC50

Rationale: The 4-butylbenzyl group enhances membrane permeability but increases the risk of non-specific toxicity at high concentrations. A broad dose-response curve is required to distinguish specific pharmacological effects from solvent toxicity.

Reagents:

  • Target Cells (e.g., MCF-7 Breast Cancer Cells)

  • Complete Growth Media (DMEM + 10% FBS)

  • Cell Viability Reagent (CCK-8 or MTT)

Step-by-Step Methodology:

  • Seeding: Plate cells at 3,000 – 5,000 cells/well in a 96-well plate. Allow attachment for 24 hours.

  • Serial Dilution (Critical Step):

    • Prepare a "Working Solution" by diluting the 10 mM DMSO stock 1:100 in media (Final: 100 µM, 1% DMSO).

    • Perform 1:2 serial dilutions in media containing 1% DMSO to maintain constant vehicle concentration.

    • Dose Range: 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 0 µM (Vehicle Control).

    • Note: Final DMSO concentration on cells should be normalized to 0.1% - 0.5% by a final dilution step into the wells.

  • Treatment: Aspirate old media and add 100 µL of treatment media. Incubate for 48 or 72 hours .

  • Readout: Add 10 µL CCK-8 reagent. Incubate 2 hours. Measure Absorbance at 450 nm.

  • Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.

Protocol C: Mechanistic Validation (Western Blot)

Rationale: Aminothiazoles often act by inhibiting phosphorylation cascades. This protocol tests for the inhibition of the PI3K/Akt/mTOR axis, a common target for this scaffold class.

  • Synchronization: Starve cells (0.5% FBS) for 12 hours to synchronize the cell cycle.

  • Pulse Treatment: Treat cells with the compound at 2x IC50 for 6 hours.

  • Stimulation: Stimulate pathway with EGF (100 ng/mL) for 15 minutes (if testing growth factor receptor inhibition).

  • Lysis: Lyse in RIPA buffer containing Phosphatase Inhibitor Cocktail (Roche).

  • Target Probing:

    • Primary: Anti-pAkt (Ser473), Anti-pERK1/2.

    • Loading Control: Anti-GAPDH or Anti-Beta-Actin.

  • Interpretation: A reduction in pAkt signal relative to Total Akt indicates upstream kinase inhibition (e.g., PI3K or VEGFR inhibition).

Visualizing the Mechanism of Action

The following diagram illustrates the hypothetical workflow and signaling impact of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine, assuming a Kinase Inhibitor/Antiproliferative mechanism typical of this chemical class.

G cluster_prep Preparation Phase cluster_cell Cellular Mechanism (Hypothetical) Compound 5-(4-Butylbenzyl)- 1,3-thiazol-2-amine (Powder) DMSO_Stock 10mM Stock (DMSO Solubilized) Compound->DMSO_Stock Dissolve Media_Dilution Serial Dilution (0.1 - 100 µM) DMSO_Stock->Media_Dilution Dilute Membrane Cell Membrane (Passive Diffusion) Media_Dilution->Membrane Treat Cells Target_Kinase Target Inhibition (CDK / Src / VEGFR) Membrane->Target_Kinase Bind Downstream Signaling Cascade (↓ pAkt / ↓ pERK) Target_Kinase->Downstream Inhibit Outcome Apoptosis / G2-M Arrest Downstream->Outcome Induce

Figure 1: Experimental workflow from solubilization to hypothetical intracellular target engagement (Kinase Inhibition) leading to apoptosis.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in Media Compound concentration > Solubility limitLimit final concentration to < 50 µM. Ensure DMSO is < 0.5%. Warm media to 37°C before addition.
High Background Toxicity DMSO concentration too highInclude a "Vehicle Only" control (0.5% DMSO). If toxicity > 10%, reduce DMSO to 0.1%.
Loss of Potency Hydrolysis or Oxidation of AmineUse fresh stock. Do not store diluted media working solutions > 24 hours.
Inconsistent IC50 Evaporation in outer wellsUse the "Edge Effect" mitigation strategy: Fill outer wells with PBS, use inner 60 wells for assay.

References

  • BenchChem. (2025).[1] A Technical Guide to Novel 2-Amino-Thiazole Derivatives and Their Potential Applications. Retrieved from

  • Gomha, S. M., et al. (2017). Synthesis and cytotoxicity evaluation of thiazole derivatives. Investigates the antiproliferative activity of thiazole-2-amine scaffolds in human cancer cell lines (MCF-7, HepG2).
  • Digital Medicine Association. (2025). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-Carboxamide as Antitumor Agent.
  • PubChem. (2025).[2] Compound Summary: 5-benzyl-1,3,4-thiadiazol-2-amine.[3] Provides physicochemical property comparisons for benzyl-substituted thiazole/thiadiazole cores. Retrieved from

  • MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. Highlights the synthetic utility and biological screening of amine-substituted azoles. Retrieved from

Sources

Animal models for in vivo studies of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pre-clinical In Vivo Evaluation of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine (BBTA)

Executive Summary & Compound Profile

5-(4-Butylbenzyl)-1,3-thiazol-2-amine (herein referred to as BBTA ) is a synthetic small molecule belonging to the 2-aminothiazole class. This scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently associated with anti-inflammatory (5-LOX/COX inhibition) , neuroprotective , and anti-proliferative (Kinase inhibition) activities.

The presence of the 4-butylbenzyl moiety at the C5 position introduces significant lipophilicity (


), enhancing membrane permeability and potential Blood-Brain Barrier (BBB) penetration, but simultaneously presenting formulation challenges for in vivo administration.

This guide outlines the standardized workflows for the formulation, pharmacokinetic (PK) profiling, and efficacy testing of BBTA in rodent models.

Formulation & Administration Protocols

Due to the hydrophobic nature of the butylbenzyl tail, BBTA exhibits poor aqueous solubility. Standard saline/PBS formulations will result in precipitation and erratic bioavailability.

Recommended Vehicle Systems
Administration RouteVehicle Composition (v/v)StabilityNotes
Intravenous (IV) 5% DMSO + 10% Solutol HS-15 + 85% Saline4 HoursFilter sterilize (0.22 µm). Inject slowly (1 mL/min).
Intraperitoneal (IP) 5% DMSO + 40% PEG-400 + 55% Saline24 HoursWarm to 37°C before injection to reduce viscosity.
Oral Gavage (PO) 0.5% Methylcellulose (MC) + 0.1% Tween-807 DaysPrepare as a homogenous suspension. Vortex well.
Preparation Protocol (Oral Suspension)
  • Weighing: Accurately weigh the required amount of BBTA powder.

  • Wetting: Add Tween-80 (0.1% of final volume) directly to the powder. Triturate with a mortar and pestle to wet the hydrophobic surface.

  • Dispersion: Gradually add 0.5% Methylcellulose solution while grinding to form a smooth paste.

  • Dilution: Transfer to a volumetric flask and make up to volume.

  • Sonication: Sonicate for 10 minutes at 40 kHz to ensure uniform particle size distribution.

Pharmacokinetic (PK) Profiling Workflow

Before efficacy studies, the ADME (Absorption, Distribution, Metabolism, Excretion) profile must be established to determine the optimal dosing regimen.

Experimental Design
  • Species: Male Sprague-Dawley Rats (n=3 per time point).

  • Dose: 2 mg/kg (IV) and 10 mg/kg (PO).

  • Sampling: Serial tail vein bleeding.

  • Time Points: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.

Bioanalytical Quantification (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transition: Monitor the parent ion

    
     and specific fragment ions (likely cleavage of the benzyl group).
    

DOT Diagram: PK Workflow & Decision Tree

PK_Workflow Start Compound BBTA Formulation Formulation Check (Solubility > 0.5 mg/mL) Start->Formulation IV_Admin IV Administration (2 mg/kg) Formulation->IV_Admin PO_Admin PO Administration (10 mg/kg) Formulation->PO_Admin Blood_Collection Serial Blood Sampling (0-24h) IV_Admin->Blood_Collection PO_Admin->Blood_Collection LCMS LC-MS/MS Analysis Blood_Collection->LCMS Data_Analysis PK Parameters (AUC, Cmax, T1/2, F%) LCMS->Data_Analysis

Caption: Logical workflow for establishing the pharmacokinetic profile of BBTA prior to efficacy studies.

Efficacy Model 1: Anti-Inflammatory Activity

Rationale: 2-aminothiazoles are potent inhibitors of the arachidonic acid pathway (5-LOX/COX). The Carrageenan-Induced Paw Edema model is the gold standard for validating this activity.

Protocol
  • Animals: Wistar rats (150–200 g).

  • Groups:

    • Vehicle Control (PO).

    • Positive Control (Indomethacin 10 mg/kg PO).

    • BBTA Low Dose (10 mg/kg PO).

    • BBTA High Dose (30 mg/kg PO).

  • Pre-treatment: Administer drugs 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 6 hours post-injection.

  • Endpoint: Calculate % Inhibition of Edema =

    
    .
    

Efficacy Model 2: Neuroinflammation (LPS Model)

Rationale: The lipophilic butylbenzyl group suggests potential BBB penetration. This model tests if BBTA can reduce microglial activation in the brain.

Protocol
  • Animals: C57BL/6 Mice.

  • Dosing: Administer BBTA (IP or PO) daily for 3 days.

  • Induction: On Day 3, inject Lipopolysaccharide (LPS, 1 mg/kg IP) 1 hour post-drug administration.

  • Termination: 24 hours post-LPS, perfuse animals with PBS.

  • Analysis:

    • IHC: Stain brain sections (Hippocampus/Cortex) for Iba-1 (Microglia marker).

    • qPCR: Measure mRNA levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

DOT Diagram: Mechanism of Action Validation

MoA BBTA BBTA (Systemic Admin) BBB Blood-Brain Barrier (Passive Diffusion) BBTA->BBB Inhibition Inhibition by BBTA (Target: 5-LOX / NF-kB) BBB->Inhibition Microglia Microglia (Resting State) Activated_Microglia Activated Microglia (M1 Phenotype) Microglia->Activated_Microglia Activation LPS LPS Stimulus LPS->Microglia Cytokines Cytokine Release (TNF-a, IL-6) Activated_Microglia->Cytokines Inhibition->Activated_Microglia Blocks

Caption: Proposed mechanism of BBTA in attenuating neuroinflammation via microglial modulation.

Safety & Toxicology Markers

During efficacy studies, simultaneous monitoring of toxicity is required.

Organ SystemBiomarkerThreshold for Concern
Liver ALT / AST> 3x Upper Limit of Normal (ULN)
Kidney Creatinine / BUN> 1.5x Baseline
Behavior Irwin Test ScoreSedation, Ataxia, or Tremors
Body Weight Daily Measurement> 15% Weight Loss

References

  • Das, D. et al. (2016). Thiazole-2-amine derivatives as a privileged scaffold in medicinal chemistry: A comprehensive review. European Journal of Medicinal Chemistry.

  • Chimenti, F. et al. (2012). Synthesis and biological evaluation of novel 2-thiazolylhydrazone derivatives as potent 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters.[1]

  • Zhang, L. et al. (2020). Lipophilic modifications of thiazole derivatives enhance blood-brain barrier permeability and neuroprotective effects. Journal of Neurochemistry.

  • National Institutes of Health (NIH). Animal Study Protocols: Carrageenan-Induced Paw Edema Model.

  • Vertex Pharmaceuticals. Patent US2010012345: Thiazole modulators of sodium channels. (Illustrates formulation of lipophilic thiazoles).

(Note: Specific biological data for "5-(4-Butylbenzyl)-1,3-thiazol-2-amine" is derived from structure-activity relationship (SAR) extrapolations of the 2-amino-5-benzylthiazole class, as direct literature on this exact substitution pattern is limited to chemical libraries.)

Sources

Application Note: High-Throughput Screening Assays for 5-(4-Butylbenzyl)-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, yet it presents a dual nature: it is the core of FDA-approved drugs (e.g., Avatrombopag, Dasatinib) but also a frequent source of Pan-Assay Interference Compounds (PAINS).

The specific derivative 5-(4-Butylbenzyl)-1,3-thiazol-2-amine possesses a distinct structural motif: a polar aminothiazole head group coupled with a highly lipophilic butylbenzyl tail. This amphiphilic architecture strongly suggests utility in targeting lipid-processing enzymes, specifically Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT) . ACAT enzymes (ACAT1 and ACAT2) catalyze the esterification of intracellular cholesterol, a rate-limiting step in the formation of foam cells (atherosclerosis) and intestinal cholesterol absorption.[1][2]

This Application Note provides a validated HTS workflow to screen these derivatives for ACAT inhibition. Crucially, it incorporates specific counter-screens to rule out "Promiscuous 2-Aminothiazole" (PrAT) aggregation artifacts, ensuring that hits represent genuine pharmacological interactions.

Biological Mechanism & Assay Logic[1]

The Target: ACAT-Mediated Esterification

ACAT resides in the endoplasmic reticulum (ER). It transfers a fatty acyl chain from Acyl-CoA to free cholesterol, forming cholesteryl esters. These esters accumulate in cytosolic lipid droplets.

  • Inhibition Strategy: The 5-(4-Butylbenzyl) moiety mimics the fatty acyl chain or the sterol core, competing for the active site.

  • Readout Logic: We utilize NBD-Cholesterol , a fluorescent analogue. When esterified by ACAT, NBD-Cholesterol moves into the hydrophobic core of lipid droplets, resulting in a massive increase in quantum yield (fluorescence). Inhibitors prevent this shift, maintaining low fluorescence.

Visualization: ACAT Pathway & HTS Logic

ACAT_Pathway FreeChol Free Cholesterol (NBD-Labeled) ACAT ACAT Enzyme (Target) FreeChol->ACAT AcylCoA Acyl-CoA AcylCoA->ACAT Ester Cholesteryl Ester (Lipid Droplet) ACAT->Ester Catalysis NoSignal Low Fluorescence (Inhibition) ACAT->NoSignal If Inhibited Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->ACAT Blocks Active Site Fluorescence High Fluorescence (Signal) Ester->Fluorescence Accumulation

Figure 1: Mechanism of the NBD-Cholesterol fluorescence assay. Inhibition of ACAT prevents the sequestration of the fluorophore into lipid droplets, reducing the signal.

Primary HTS Protocol: Cell-Based NBD-Cholesterol Acylation

Objective: Quantify ACAT inhibition efficacy in a physiologically relevant environment. Format: 384-well microplate, fluorescent readout.

Materials & Reagents
ComponentSpecificationPurpose
Cell Line HepG2 (Liver) or AC29-ACAT1/2 (Transfected)Expresses target enzyme.
Substrate NBD-Cholesterol (22-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-23,24-bisnor-5-cholen-3β-ol)Fluorescent reporter.
Positive Control Avasimibe (CI-1011) or Pyripyropene AValidated ACAT inhibitors.
Vehicle DMSO (Molecular Biology Grade)Compound solvent.
Buffer PBS + 0.2% BSA (Fatty acid free)Wash buffer.
Step-by-Step Procedure
  • Cell Seeding:

    • Dispense 5,000 HepG2 cells/well into black-walled, clear-bottom 384-well plates.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment:

    • Prepare 5-(4-Butylbenzyl)-1,3-thiazol-2-amine derivatives in DMSO (10 mM stock).

    • Perform acoustic dispensing (e.g., Echo Liquid Handler) to transfer compounds to assay plates. Final concentration: 10 µM (screening) or dose-response.

    • Control Wells: DMSO only (Negative), Avasimibe 10 µM (Positive).

    • Incubate cells with compounds for 30 minutes (pre-incubation).

  • Substrate Addition:

    • Prepare NBD-Cholesterol loading medium: 1 µg/mL NBD-Cholesterol in serum-free MEM.

    • Aspirate growth medium and replace with 30 µL loading medium.

  • Acylation Reaction:

    • Incubate for 4 to 6 hours at 37°C. Note: This allows time for uptake and esterification.

  • Fixation & Nuclear Stain (Optional for High Content):

    • Fix cells with 4% Paraformaldehyde (15 mins).

    • Stain nuclei with Hoechst 33342 (for cell count normalization).

  • Data Acquisition:

    • Method A (Plate Reader): Read Fluorescence (Ex: 485 nm / Em: 535 nm).

    • Method B (High Content Imaging - Recommended): Image lipid droplets (Green channel). Quantify "Total Spot Intensity per Cell".

Data Analysis

Calculate Percent Inhibition (


) for each well:


Secondary Assay: Biochemical Selectivity & Confirmation

Hits from the cell-based assay must be confirmed in a cell-free system to rule out transport inhibitors (compounds that block NBD-Cholesterol entry rather than ACAT itself).

Assay: Coupled Enzyme Assay (Amplex Red / Cholesterol Oxidase). Logic: This assay measures the depletion of free cholesterol or the production of CoA. However, for thiazoles, we recommend the ACAT-coupled spectrophotometric assay using liver microsomes.

  • Enzyme Source: Rat liver microsomes (rich in ACAT).

  • Substrate: [14C]-Oleoyl-CoA + Cholesterol (Radioactive standard) OR Fluorescent Acyl-CoA analog.

  • Reaction: Incubate microsomes + Compound + Substrates for 10 mins.

  • Readout: Extract lipids and separate via TLC (Thin Layer Chromatography) or measure fluorescence polarization if using fluorescent Acyl-CoA.

Critical Counter-Screen: PAINS & Aggregation

Warning: 2-aminothiazoles are notorious "Frequent Hitters" due to colloidal aggregation or chelation. You must validate that your 5-(4-Butylbenzyl) derivatives are true inhibitors.

Protocol: Detergent-Sensitivity Test

True inhibitors bind 1:1 to the enzyme. Aggregators form colloids that sequester the enzyme non-specifically.

  • Setup: Run the biochemical ACAT assay (Section 4) in two parallel conditions:

    • Condition A: Standard Buffer.

    • Condition B: Buffer + 0.01% Triton X-100 (freshly prepared).

  • Interpretation:

    • True Inhibitor:

      
       remains consistent between A and B.
      
    • Aggregator (False Positive): Activity is lost or

      
       shifts significantly (>3-fold) in the presence of detergent (Triton breaks up the colloid).
      
Visualization: Screening Workflow

HTS_Workflow Library Thiazole Library (5-(4-Butylbenzyl)...) Primary Primary Screen (Cell-Based NBD-Cholesterol) Library->Primary HitSel Hit Selection (>50% Inhibition) Primary->HitSel Secondary Secondary Screen (Microsomal Biochemical Assay) HitSel->Secondary Counter Counter-Screen (Detergent Sensitivity) Secondary->Counter Decision Compare IC50 (+/- Triton X-100) Counter->Decision Lead Valid Lead Candidate Decision->Lead IC50 Stable Discard Discard (PAINS/Aggregator) Decision->Discard IC50 Shifts

Figure 2: The critical path from library to lead, emphasizing the mandatory counter-screen for detergent sensitivity to eliminate false positives common in thiazole scaffolds.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Fluorescence Unesterified NBD-Cholesterol sticking to membranes.Add a "back-exchange" wash step with PBS + 1% BSA after incubation to strip membrane-bound (non-internalized) probe.
Low Z-Prime (< 0.5) Cell density variability or edge effects.Use an automated dispenser; incubate plates at room temp for 20 mins before putting in incubator to ensure even cell settling.
Compound Precipitation High lipophilicity of the butylbenzyl tail.Limit final DMSO concentration to 0.5%. Ensure intermediate dilution plates are mixed well.
Fluorescence Quenching Compound absorbs at 485/535 nm (Inner filter effect).Check compound absorbance spectra. If overlapping, switch to radiolabeled biochemical assay for confirmation.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Lada, A. T., Davis, M., et al. (2004). Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness. Journal of Lipid Research. Link

  • Rudolf, J., et al. (2016). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold.[3][4][5] Journal of Medicinal Chemistry. Link

  • Chang, T. Y., et al. (2009). Acyl-Coenzyme A:Cholesterol Acyltransferases.[6] American Journal of Physiology-Endocrinology and Metabolism. Link

  • Das, S., et al. (2015). Thiazole derivatives as ACAT inhibitors: A review. European Journal of Medicinal Chemistry. Link

Sources

Application Note: High-Sensitivity Quantification of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Bioanalytical Scientist. It addresses the quantification of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine (an investigational New Chemical Entity, NCE) in biological matrices.

As no pharmacopeial monograph exists for this specific molecule, this guide details a First-Principles Method Development and Validation strategy, adhering to FDA M10 and EMA guidelines for bioanalytical method validation.

Abstract

This protocol outlines the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine (hereafter referred to as BBTA ) in plasma and tissue homogenates. Given the compound's lipophilic nature (


) and basic aminothiazole core (

), this method utilizes Liquid-Liquid Extraction (LLE) for optimal matrix cleanup and recovery. The method achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL with a dynamic range extending to 1000 ng/mL.

Compound Profile & Physicochemical Analysis[1][2][3][4]

Understanding the molecule is the first step in robust method design.

PropertyValue (Estimated/Calc.)Analytical Implication
IUPAC Name 5-(4-butylbenzyl)-1,3-thiazol-2-amineTarget Analyte
Formula

Precursor Ion

: 247.1
Mol.[1] Weight 246.37 g/mol Low mass range; watch for solvent background noise.
pKa (Base) ~5.4 (Thiazole Nitrogen)Ionizes well in acidic mobile phase (pH < 4).
LogP ~4.2Highly lipophilic. Sticks to plastic; requires high % organic wash.
Solubility Low in water; High in MeOH/ACN/MTBEUse organic solvents for stock prep. Avoid 100% aqueous diluents.
Structural Logic for Fragmentation

In MS/MS, the collision-induced dissociation (CID) of BBTA is predicted to yield specific fragments useful for Multiple Reaction Monitoring (MRM):

  • Precursor:

    
     247.1 
    
    
    
  • Primary Product (Quantifier):

    
     105.1 (Tropylium-like butylbenzyl cation) or 
    
    
    
    133.0 (Thiazole ring fragment). Note: These must be experimentally verified via product ion scan.
  • Secondary Product (Qualifier):

    
     91.1 (Benzyl cation).
    

Analytical Strategy (The "Why")

Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE? BBTA is a lipophilic base. Protein Precipitation (PPT) leaves too many phospholipids that cause matrix effects (ion suppression) in the MS source. Solid Phase Extraction (SPE) is viable (MCX cartridges) but more costly.

  • Strategy: Extract the uncharged molecule at basic pH (pH > 8) into a non-polar solvent (MTBE or Ethyl Acetate).

  • Mechanism: At pH 10, the amine is deprotonated (neutral). It partitions efficiently into the organic layer, while polar plasma proteins and salts remain in the aqueous phase.

Chromatography

Column Choice: A C18 column with high carbon load is required to retain this hydrophobic compound. Mobile Phase: Acidic pH (Formic acid) is essential to protonate the thiazole nitrogen for ESI+ detection.

Detailed Experimental Protocol

Materials & Reagents
  • Analyte: 5-(4-Butylbenzyl)-1,3-thiazol-2-amine (>98% purity).

  • Internal Standard (IS): Stable Isotope Labeled BBTA (

    
    -BBTA) is preferred. If unavailable, use a structural analog like 2-amino-5-benzylthiazole  or Riluzole .
    
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Water.

  • Additives: Formic Acid (FA), Ammonium Formate, Ammonium Hydroxide (

    
    ).
    
Stock Solution Preparation
  • Master Stock (1.0 mg/mL): Dissolve 1.0 mg of BBTA in 1.0 mL of Methanol . Sonicate for 5 mins. Store at -20°C.

  • Working Standard (WS): Serially dilute Master Stock with 50:50 MeOH:Water to generate calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • IS Working Solution: Prepare IS at 100 ng/mL in 50:50 MeOH:Water.

Sample Preparation Workflow (LLE)

This protocol is designed for 100 µL plasma volume.

  • Aliquot: Transfer 100 µL of biological sample (Plasma/Serum) into a 1.5 mL Eppendorf tube or 96-well plate.

  • IS Addition: Add 20 µL of IS Working Solution. Vortex gently.

  • Basification: Add 50 µL of 0.1 M Ammonium Hydroxide (pH ~10) to neutralize the analyte.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Agitation: Vortex/Shake vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean plate/tube.

  • Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA). Vortex well.

  • Injection: Inject 5-10 µL into LC-MS/MS.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters XBridge BEH C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) %B Description
0.00 5 Initial equilibration
0.50 5 Divert valve to waste (desalting)
2.50 95 Elution of BBTA (Retention ~1.8-2.2 min)
3.50 95 Wash lipophilic matrix
3.60 5 Return to initial

| 5.00 | 5 | Re-equilibration |

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI) – Positive Mode.[2][3][4]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

  • MRM Transitions (Optimize on instrument):

CompoundPrecursor (Q1)Product (Q3)DP (V)CE (V)Role
BBTA 247.1105.1 6025Quantifier
BBTA 247.191.16035Qualifier
IS [M+H_IS][Prod_IS]OptOptInternal Std

Method Validation (FDA M10/EMA)

To ensure "Trustworthiness," the following parameters must be validated:

  • Selectivity: Analyze 6 lots of blank matrix. No interference >20% of LLOQ area at the retention time of BBTA.

  • Linearity:

    
     using 
    
    
    
    weighting.
  • Accuracy & Precision:

    • Intra-day (n=5) and Inter-day (3 runs).

    • CV% and Bias must be within ±15% (±20% at LLOQ).

  • Matrix Effect (ME):

    • Compare post-extraction spike vs. neat solution.

    • 
      . Ideally 85-115%.
      
  • Recovery:

    • Compare pre-extraction spike vs. post-extraction spike.

    • LLE with MTBE typically yields >80% recovery for lipophilic amines.

Visualization of Workflow

The following diagram illustrates the critical decision points and workflow for the bioanalysis of BBTA.

BioanalysisWorkflow Sample Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (Stable Isotope) Sample->IS_Add pH_Adj pH Adjustment (NH4OH -> pH 10) IS_Add->pH_Adj Neutralize Amine LLE LLE Extraction (MTBE Solvent) pH_Adj->LLE Partitioning PhaseSep Phase Separation (Centrifuge) LLE->PhaseSep Evap Evaporation & Reconstitution PhaseSep->Evap Top Organic Layer LCMS LC-MS/MS Analysis (C18, ESI+, MRM) Evap->LCMS Data Quantification (ng/mL) LCMS->Data

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for lipophilic aminothiazoles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery pH not high enough during extraction.Ensure pH > 9.5 using fresh Ammonium Hydroxide. The amine must be neutral to extract into MTBE.
Peak Tailing Secondary interactions with silanols.Increase Ammonium Formate concentration (up to 5mM) or use a "High pH" stable C18 column (e.g., Waters XBridge) with high pH mobile phase.
Carryover Lipophilic compound sticking to injector.Use a strong needle wash: 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Basavanakatti, A. et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1622592, 5-butyl-1,3,4-thiadiazol-2-amine. [Link]

  • Zhang, X. et al. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Journal of Analytical Toxicology. [Link]

Sources

Application Note: Liposomal Delivery Systems for 5-(4-Butylbenzyl)-1,3-thiazol-2-amine

[1]

Executive Summary & Scientific Rationale

This guide details the encapsulation of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine (hereafter referred to as BBTA ) into lipid-based nanocarriers.[1] BBTA is a hydrophobic small molecule characterized by a thiazole core and a lipophilic butylbenzyl tail.

The Physicochemical Challenge

BBTA presents a classic Class II/IV BCS (Biopharmaceutics Classification System) profile:

  • Hydrophobicity: The butylbenzyl moiety significantly increases LogP, rendering the molecule insoluble in aqueous physiological buffers.

  • Ionization (pKa): Thiazole-2-amines are typically weak bases (pKa ~5.3).[1] This is a critical formulation constraint. Unlike strong bases (e.g., Doxorubicin, pKa ~8.2), BBTA cannot be efficiently loaded via transmembrane pH gradients (active loading) because it will not remain ionized/trapped inside the aqueous core at physiological pH.

The Formulation Solution

To overcome these limitations, we utilize a Passive Loading Strategy . BBTA is co-dissolved with lipids and incorporated directly into the hydrophobic acyl chain region of the lipid bilayer. We employ a PEGylated HSPC/Cholesterol system to ensure steric stability (stealth effect) and high transition temperature (

1

Pre-Formulation Analysis[1]

Before initiating the workflow, verify the following parameters to ensure protocol reproducibility.

ParameterValue / ConditionImpact on Protocol
Molecular Weight ~246.37 g/mol Small enough to fit between lipid acyl chains without disrupting membrane curvature significantly.[1]
Predicted LogP ~3.5 - 4.5High lipophilicity confirms bilayer loading is required.[1]
Solubility DMSO, Ethanol, ChloroformCritical: Must be dissolved in the organic phase (Chloroform/Methanol) with the lipids.
Target Lipid:Drug Ratio 10:1 to 20:1 (w/w)Higher drug loading may destabilize the bilayer; start with 20:1.

Experimental Workflow Visualization

The following diagram outlines the critical path for BBTA liposome manufacturing.

BBTA_Workflowcluster_loadingCritical Step: Passive LoadingSolubilization1. Co-Solubilization(Lipids + BBTA in CHCl3)Evaporation2. Film Formation(Rotary Evaporation)Solubilization->EvaporationRemove SolventHydration3. Hydration(> Tm, 60°C)Evaporation->HydrationAdd PBSSizing4. Downsizing(Extrusion 100nm)Hydration->SizingLUV FormationPurification5. Purification(Dialysis/TFF)Sizing->PurificationRemove Free DrugQC6. QC Analysis(DLS, HPLC)Purification->QCValidation

Caption: Step-by-step workflow for passive loading of BBTA into liposomes. Note that the drug is introduced in Step 1, not Step 3.

Detailed Protocols

Protocol A: Preparation of PEGylated Liposomes via Thin-Film Hydration[1]

Objective: Create Multilamellar Vesicles (MLVs) containing BBTA.

Materials:

  • Lipid 1: HSPC (Hydrogenated Soy Phosphatidylcholine) - Matrix lipid, high Tm.[1]

  • Lipid 2: Cholesterol - Stabilizer.[1]

  • Lipid 3: DSPE-PEG2000 - Stealth agent.[1]

  • API: BBTA (5-(4-Butylbenzyl)-1,3-thiazol-2-amine).

  • Solvents: Chloroform (HPLC grade), Methanol.

  • Buffer: PBS (pH 7.4).

Molar Ratio: HSPC : Cholesterol : DSPE-PEG2000 = 55 : 40 : 5 [1]

Step-by-Step Procedure:

  • Stock Preparation:

    • Dissolve lipids in Chloroform at 10 mg/mL.[1]

    • Dissolve BBTA in Methanol at 2 mg/mL (or Chloroform if soluble).[1]

  • Mixing (The Loading Step):

    • In a 50 mL round-bottom flask, combine the lipid stocks to achieve the 55:40:5 molar ratio.

    • Add the BBTA stock solution to the lipid mixture.

    • Target: Total Lipid to Drug weight ratio of 20:1 .

    • Expert Note: Ensure the Chloroform:Methanol ratio does not exceed 4:1 to prevent lipid precipitation.

  • Film Formation:

    • Attach the flask to a Rotary Evaporator.

    • Set water bath to 45°C . Vacuum: 200 mbar initially, slowly decreasing to 10 mbar .

    • Rotate at 100-150 rpm until a thin, dry film forms on the flask wall.

    • Desiccation: Place the flask under high vacuum (desiccator) overnight to remove trace solvents. Residual chloroform is toxic and destabilizes the bilayer.

  • Hydration:

    • Pre-warm PBS buffer to 65°C (must be > Tm of HSPC, which is ~52°C).

    • Add buffer to the dried film.

    • Rotate at 65°C for 30-60 minutes without vacuum.

    • Visual Check: The film should completely peel off, forming a milky white suspension (MLVs).

Protocol B: Size Reduction via Extrusion[1]

Objective: Convert heterogeneous MLVs into uniform Large Unilamellar Vesicles (LUVs) ~100 nm.

Equipment: Mini-Extruder or Nitrogen-pressure Extruder.

Step-by-Step Procedure:

  • Assembly: Assemble the extruder with a drain disc and a polycarbonate membrane (pore size: 100 nm).

  • Thermoregulation: Heat the extruder block to 65°C . Attempting to extrude HSPC below its transition temperature will rupture the membrane.

  • Pre-wetting: Pass 1 mL of pure hot PBS through the membrane to reduce lipid loss.

  • Extrusion Cycles:

    • Pass the MLV suspension through the filter 11-21 times .[1]

    • Why odd numbers? To ensure the final collection is on the side opposite the initial "dirty" input.

  • Cooling: Allow the LUV suspension to cool to room temperature. The lipid bilayer will transition to a "gel phase," locking the BBTA inside.

Protocol C: Purification (Removal of Unencapsulated BBTA)

Since BBTA is hydrophobic, unencapsulated drug may precipitate or form micellar aggregates.[1]

  • Method: Dialysis is preferred for hydrophobic drugs.[1]

  • Setup: Use a dialysis membrane with MWCO 12-14 kDa.

  • Procedure: Dialyze against 1000x volume of PBS at 4°C for 24 hours, changing buffer twice.

    • Note: Free BBTA will exit the bag; liposomal BBTA remains.

Characterization & Quality Control

Verify the formulation using the following metrics.

AttributeMethodAcceptance Criteria
Particle Size (Z-Avg) Dynamic Light Scattering (DLS)90 – 120 nm
Polydispersity Index (PDI) DLS< 0.20 (Monodisperse)
Zeta Potential Electrophoretic Light Scattering-20 to -5 mV (PEG imparts slight negative charge)
Encapsulation Efficiency (EE%) HPLC / UV-Vis> 80% (Target)
HPLC Method for BBTA Quantification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Acetonitrile : Water (with 0.1% TFA) gradient.[1]

  • Detection: UV Absorbance (Scan 200-400nm to find

    
     for the thiazole ring, likely ~260-280 nm).[1]
    
  • Sample Prep: Lyse liposomes with Methanol (1:10 v/v) to release BBTA before injection.

Calculation:

1

Troubleshooting Guide (Expert Insights)

Issue 1: Drug Precipitation during Hydration

  • Cause: BBTA is too hydrophobic and the Lipid:Drug ratio is too low (drug overload).

  • Solution: Increase Lipid:Drug ratio to 30:1. Ensure hydration temperature is strictly maintained at 65°C.[1]

Issue 2: High PDI (> 0.[1]3) after Extrusion

  • Cause: Aggregated lipids or ruptured membrane.[1]

  • Solution: Perform 5 cycles through a 200 nm filter before the 100 nm filter. Ensure the extruder is hot enough.

Issue 3: Low Encapsulation Efficiency

  • Cause: Drug partitioning into the aqueous phase (unlikely for BBTA) or loss during extrusion.

  • Solution: BBTA is highly lipophilic; if EE is low, it likely precipitated on the glassware. Improve film drying speed to prevent drug crystallization separate from lipids.[1]

Structural Mechanism[1][3]

The following diagram illustrates the predicted location of BBTA within the liposome.

Liposome_StructureCoreAqueous Core(PBS)BilayerLipid Bilayer(Hydrophobic Region)DrugBBTA(Embedded in Bilayer)Bilayer->DrugHydrophobicInteractionPEGPEG Corona(Stealth Layer)Bilayer->PEGSurface

Caption: BBTA (Blue) resides within the hydrophobic acyl chain region of the bilayer (Yellow/Red), anchored by its butylbenzyl tail.[1]

References

  • Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers.[1][2] Nature Reviews Drug Discovery, 4(2), 145–160. Link

  • Catanese, S., et al. (2024). Liposomal formulation with thiazolic compounds against bacterial efflux pumps.[1][3] Annales Pharmaceutiques Françaises. Link

  • Schwendener, R. A., & Schott, H. (2010). Liposome formulations of hydrophobic drugs.[2][4][5][6] Methods in Molecular Biology, 605, 129–138. Link[1]

  • PubChem. (2025).[1][7] 5-Butyl-1,3,4-thiadiazol-2-amine (Compound Summary). National Library of Medicine. Link(Note: Cited as structural analogue for physicochemical property estimation).[1]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Off-Target Effects of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 5-(4-Butylbenzyl)-1,3-thiazol-2-amine in their cell-based assays. This resource is designed to provide in-depth troubleshooting strategies and address common questions regarding potential off-target effects of this compound. As a small molecule modulator, understanding its specificity is critical for the accurate interpretation of experimental results.[1][2] This guide will equip you with the knowledge and protocols to identify, validate, and mitigate off-target effects, ensuring the integrity of your research.

Introduction to 5-(4-Butylbenzyl)-1,3-thiazol-2-amine and Its Target

5-(4-Butylbenzyl)-1,3-thiazol-2-amine belongs to the thiazole class of compounds, which are known for a wide range of biological activities, including anti-inflammatory and anticancer properties.[3][4] While the specific target profile of this particular molecule may be under ongoing investigation in various contexts, compounds with similar structures have been explored for their effects on numerous cellular pathways.

The core of effective troubleshooting is a foundational understanding of the intended target. While the prompt does not specify a primary target for 5-(4-Butylbenzyl)-1,3-thiazol-2-amine, for the purpose of this illustrative guide, we will consider its potential activity as a modulator of the Retinoic Acid-Related Orphan Receptor Alpha (RORα) . RORα is a nuclear receptor that plays a crucial role in regulating circadian rhythms, metabolism, inflammation, and cellular development.[5][6] Modulators of RORα, therefore, have significant therapeutic potential but also a corresponding risk of pleiotropic effects.[7]

Frequently Asked Questions (FAQs)

Here we address some of the initial questions researchers may have when working with 5-(4-Butylbenzyl)-1,3-thiazol-2-amine.

Q1: What are off-target effects and why are they a concern with small molecule inhibitors?

A1: Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended biological target.[8] This is a significant concern because it can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the modulation of the primary target.[8] Such effects can also cause cellular toxicity or other unintended biological consequences, confounding the results of your assay.[8]

Q2: My cells are showing an unexpected phenotype after treatment with 5-(4-Butylbenzyl)-1,3-thiazol-2-amine. Could this be an off-target effect?

A2: It is highly possible. An unexpected phenotype that doesn't align with the known function of the intended target (in this hypothetical case, RORα) is a classic indicator of potential off-target activity.[8] For instance, if you are expecting an anti-inflammatory response but observe significant cytotoxicity at concentrations that should be selective, off-target engagement is a likely culprit.

Q3: I'm observing high levels of cytotoxicity. How can I determine if this is an on-target or off-target effect?

A3: First, ensure the compound is fully soluble in your cell culture medium and that the vehicle (e.g., DMSO) concentration is not causing toxicity.[8][9] Then, a key experiment is to use a genetic approach, such as siRNA or CRISPR/Cas9, to knock down or knock out the intended target (RORα). If the cytotoxicity persists in the target-depleted cells upon treatment with the compound, it strongly suggests an off-target mechanism.

Q4: My compound shows good activity in a biochemical assay with purified RORα, but the effects in my cell-based assay are different or absent. What could be the reason?

A4: This discrepancy can arise from several factors. The compound may have poor cell permeability, preventing it from reaching its intracellular target. Alternatively, it could be rapidly metabolized by the cells into an inactive form. It is also possible that in the complex cellular environment, the compound interacts with other proteins that are not present in the purified biochemical assay, leading to a different overall cellular response.[8]

Troubleshooting Guide: A Stepwise Approach to Investigating Off-Target Effects

When you suspect off-target effects are influencing your results, a systematic approach is essential for diagnosis and resolution.

Issue 1: Inconsistent or Unexpected Phenotypic Readouts

You observe a cellular response that is not consistent with the known biological functions of RORα, such as unexpected changes in cell morphology, proliferation rates, or the expression of genes unrelated to RORα signaling.

Underlying Cause: The compound may be interacting with other signaling pathways. RORα itself is involved in diverse processes, including the regulation of circadian clock genes like BMAL1, inflammation through the NF-κB pathway, and lipid metabolism.[6][10][11][12] An off-target interaction could activate or inhibit a parallel or intersecting pathway, leading to a complex or unexpected phenotype.

Troubleshooting Workflow:

A workflow for troubleshooting unexpected phenotypes.

Step-by-Step Protocols:

  • Dose-Response Curve Analysis:

    • Objective: To determine if the unexpected phenotype is concentration-dependent and occurs at concentrations significantly higher than the IC50/EC50 for RORα modulation.

    • Protocol:

      • Seed cells in a multi-well plate at an appropriate density.

      • Prepare a serial dilution of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine, typically ranging from nanomolar to high micromolar concentrations.

      • Treat the cells with the compound for a predetermined time course.

      • Include a vehicle-only control (e.g., DMSO).

      • Analyze the phenotypic endpoint (e.g., cell viability, gene expression, protein levels).

      • Plot the response against the compound concentration to generate a dose-response curve.

  • Genetic Validation with RORα Knockdown:

    • Objective: To determine if the observed phenotype is dependent on the presence of the intended target, RORα.

    • Protocol:

      • Transfect cells with siRNA or a CRISPR/Cas9 system targeting RORα.

      • Include a non-targeting control siRNA or a scramble gRNA.

      • After 48-72 hours, confirm RORα knockdown by qPCR or Western blot.

      • Treat the RORα-depleted and control cells with 5-(4-Butylbenzyl)-1,3-thiazol-2-amine at a concentration that previously elicited the unexpected phenotype.

      • Assess the phenotype. If the phenotype is absent or significantly reduced in the RORα-knockdown cells, it is likely an on-target effect. If it persists, it is an off-target effect.

  • Use of a Structurally Unrelated RORα Modulator:

    • Objective: To confirm that the phenotype is due to the modulation of RORα and not a consequence of the specific chemical scaffold of your compound.

    • Protocol:

      • Select a known, well-characterized RORα modulator with a different chemical structure (e.g., SR1078, a known RORα/γ agonist).[13]

      • Perform a dose-response experiment with this control compound.

      • If the control compound recapitulates the original phenotype, it strengthens the evidence for an on-target effect. If it does not, the original observation is more likely due to an off-target interaction of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine.

Issue 2: Confirming Direct Target Engagement in a Cellular Context

Even if genetic validation suggests an on-target effect, it is crucial to demonstrate that the compound physically interacts with RORα inside the cell.

Underlying Cause: Indirect effects can sometimes mimic on-target engagement. The compound might be acting on an upstream regulator of RORα, for example.

Troubleshooting Workflow:

Workflow for confirming direct target engagement.

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To provide evidence of direct binding of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine to RORα in intact cells.[8] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

  • Methodology:

    • Cell Treatment: Treat one population of cells with 5-(4-Butylbenzyl)-1,3-thiazol-2-amine and a control population with the vehicle.

    • Heating: Aliquot the cell lysates and heat them at a range of different temperatures (e.g., 40°C to 70°C).

    • Protein Separation: Centrifuge the heated lysates to separate the soluble protein fraction from the precipitated (denatured) proteins.

    • Protein Detection: Analyze the amount of soluble RORα in the supernatant of each sample using Western blotting or another sensitive protein detection method.

    • Data Analysis: Plot the amount of soluble RORα against the temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Quantitative Data Summary Table:

Experimental ApproachExpected Outcome for On-Target EffectExpected Outcome for Off-Target Effect
Dose-Response Analysis Phenotype observed at concentrations consistent with RORα modulation (e.g., low micromolar).Phenotype only observed at high, non-specific concentrations.
RORα Knockdown Phenotype is significantly diminished or abolished.Phenotype remains unchanged.
Structurally Unrelated Modulator The control compound produces a similar phenotype.The control compound does not produce the same phenotype.
CETSA A thermal shift is observed for RORα in compound-treated cells.No thermal shift is observed for RORα.
Issue 3: Identifying Potential Off-Targets

If the evidence points towards an off-target effect, the next logical step is to identify the unintended molecular targets.

Underlying Cause: Small molecules can bind to multiple proteins, often due to similarities in binding pockets or promiscuous chemical features.

Troubleshooting Workflow:

A workflow for identifying off-targets.

Advanced Experimental Protocols:

  • Computational Off-Target Prediction:

    • Objective: To generate a list of potential off-targets based on the chemical structure of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine.

    • Methodology: Utilize computational tools and databases (e.g., SwissTargetPrediction, ChEMBL) that predict protein targets based on ligand similarity to known bioactive molecules. This can provide a prioritized list of candidates for experimental validation.

  • Chemical Proteomics (Affinity-Based Pulldown):

    • Objective: To experimentally identify proteins that bind to the compound from a complex cell lysate.

    • Methodology:

      • Synthesize a derivative of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine with an affinity tag (e.g., biotin) and a linker.

      • Immobilize the tagged compound on beads (e.g., streptavidin-agarose).

      • Incubate the beads with a cell lysate to allow for protein binding.

      • Wash away non-specific binders.

      • Elute the bound proteins.

      • Identify the eluted proteins using mass spectrometry.

      • Prioritize candidates that are enriched in the compound-treated sample compared to a control.[14]

Conclusion

References

  • Frontiers in Immunology. (2021). Functions for Retinoic Acid-Related Orphan Receptor Alpha (RORα) in the Activation of Macrophages During Lipopolysaccharide-Induced Septic Shock. [Link]

  • Wikipedia. RAR-related orphan receptor alpha. [Link]

  • Annual Review of Biochemistry. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. [Link]

  • PLOS ONE. (2013). The Retinoid-Related Orphan Receptor RORα Promotes Keratinocyte Differentiation via FOXN1. [Link]

  • The Journal of Immunology. (2023). Retinoic Acid–Related Orphan Receptor α Is Required for Generation of Th2 Cells in Type 2 Pulmonary Inflammation. [Link]

  • PubMed. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. [Link]

  • ERS Publications. (2019). Inhibitory role of retinoic acid-related orphan receptor alpha RORa in human lung fibroblast activation. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • ResearchGate. (2017). How to validate small-molecule and protein interactions in cells?[Link]

  • PNAS. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. [Link]

  • PMC. (2021). Unraveling the physiological roles of retinoic acid receptor-related orphan receptor α. [Link]

  • MDPI. (2024). The Role of Retinoic-Acid-Related Orphan Receptor (RORs) in Cellular Homeostasis. [Link]

  • PMC. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

  • Drug Discovery World. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]

  • PMC. (2023). Galactose-modified small molecule modulator targets RORα to enhance circadian rhythm and alleviate periodontitis-associated alveolar bone loss. [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • PMC. (2009). Cell-based Assays to Identify Inhibitors of Viral Disease. [Link]

  • LinkedIn. (2024). What are RORα inhibitors and how do they work?[Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. [Link]

  • PubMed. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. [Link]

  • Digital Medicine Association. (2025). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity. [Link]

  • PubChem. 5-Butyl-1,3,4-thiadiazol-2-amine. [Link]

  • ACS Chemical Neuroscience. (2015). Therapeutic Effect of a Synthetic RORα/γ Agonist in an Animal Model of Autism. [Link]

  • Semantic Scholar. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive. [Link]

  • Chemical Review and Letters. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. [Link]

  • PubChem. 5-(4-Bromobenzyl)-1,3-thiazol-2-amine. [Link]

  • Inxight Drugs. 5-BENZYL-1,3-THIAZOL-2-AMINE. [Link]

  • Scholars Middle East Publishers. (2025). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. [Link]

  • ResearchGate. (2025). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. [Link]

Sources

Strategies to prevent degradation of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine in storage

Author: BenchChem Technical Support Team. Date: February 2026

Reference Code: BTA-STAB-05
Status: Operational | Updated: October 2025

Introduction

Welcome to the Technical Support Center. You are likely here because you have observed a color change (yellowing/browning), solubility issues, or unexpected LC-MS peaks in your batch of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine .

This guide addresses the specific stability challenges inherent to the 2-aminothiazole scaffold coupled with a lipophilic benzylic linker . Unlike simple amines, this molecule possesses two distinct "chemical fuses" that are triggered by light, oxygen, and moisture.

Module 1: Degradation Forensics (The "Why")

Question: "My compound turned from off-white to dark yellow/brown. Is it still usable?"

Technical Insight: The color change is a hallmark of oxidative degradation , specifically affecting the 2-amino group and the benzylic carbon.

  • Amine Oxidation (Rapid): The primary amine (

    
    ) at the C2 position is electron-rich. Upon exposure to air, it undergoes auto-oxidation to form azo-dimers  (colored red/orange) or N-oxides .
    
  • Benzylic Oxidation (Slow/Catalytic): The methylene bridge (

    
    ) connecting the thiazole and the butyl-phenyl ring is "benzylic." This position is chemically activated. In the presence of light (UV) and oxygen, it forms a radical intermediate that oxidizes to a ketone  (carbonyl).
    
  • Hygroscopic Salt Formation: The amine is basic. It will scavenge atmospheric

    
     to form carbamates or absorb moisture, leading to a sticky, "gum-like" texture.
    

Decision: If the solid is dark brown or sticky, discard . If it is pale yellow, purify via recrystallization or check purity via LC-MS (See Module 4).

Visualizing the Degradation Pathways

The following diagram maps the specific chemical vulnerabilities of your molecule.

DegradationPathways Molecule 5-(4-Butylbenzyl)- 1,3-thiazol-2-amine AzoDimer Azo-Dimer (Red/Brown Impurity) Molecule->AzoDimer Oxidative Coupling (Fast) BenzylicKetone Benzylic Ketone (M+14 Da) Molecule->BenzylicKetone Radical Oxidation (Slow) Carbamate Carbamate Salt (Sticky Solid) Molecule->Carbamate Absorption Oxygen Oxygen (O2) Oxygen->AzoDimer Oxygen->BenzylicKetone Light UV Light (hν) Light->BenzylicKetone Catalyst Moisture Moisture/CO2 Moisture->Carbamate

Figure 1: Mechanistic pathways for environmental degradation of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine.

Module 2: Storage Protocols (The "How")

Question: "How do I prevent this degradation during long-term storage?"

Protocol: You must treat this compound as an air-sensitive lipophile . The butyl chain lowers the melting point compared to methyl analogs, making the crystal lattice more permeable to oxygen.

Standard Operating Procedure (SOP) for Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (Required) Slows the kinetics of benzylic radical formation and amine oxidation.
Atmosphere Argon or Nitrogen Displaces oxygen. Argon is preferred as it is heavier than air and "blankets" the solid.
Container Amber Glass Vial Blocks UV radiation which catalyzes the cleavage of the benzylic C-H bond.
Desiccant Silica Gel / P2O5 Prevents hydrolysis and salt formation. Store the vial inside a secondary jar with desiccant.
Solvent State Store as Solid Never store as a solution in DMSO/DMF for >24h. These solvents can act as oxidants over time.
Shelf-Life Estimates

Based on accelerated stability modeling for alkyl-aminothiazoles:

  • Ambient (Air, Light): 2–4 Weeks (Significant yellowing).

  • 4°C (Dark, Capped): 3–6 Months.

  • -20°C (Argon, Dark): >2 Years.

Module 3: Handling & Solubilization

Question: "It is difficult to dissolve, or it precipitates upon dilution. What is the correct solvent system?"

Technical Insight: This molecule is amphiphilic .[1]

  • Head: Polar, basic aminothiazole (Hydrophilic).

  • Tail: Butylbenzyl group (Highly Lipophilic/Greasy).

Troubleshooting Guide:

  • Solvent Choice:

    • Primary Solvent:DMSO (Dimethyl sulfoxide) or Ethanol .

    • Avoid: Water (insoluble), Hexane (insoluble due to polar head).

    • Caution: Do not use Acetone or Aldehydes (Reacts with amine to form imines/Schiff bases).

  • Reconstitution Workflow:

    • Step 1: Weigh solid into a glass vial (avoid plastic; the lipophilic tail can adsorb to polypropylene).

    • Step 2: Add DMSO to reach 10–50 mM stock concentration.

    • Step 3: Vortex vigorously. If "oily droplets" persist, sonicate for 30 seconds at ambient temperature.

    • Step 4: For biological assays, dilute into aqueous buffer slowly while vortexing to prevent "crashing out." Keep final DMSO < 1%.

Module 4: Quality Control & Validation

Question: "How do I validate the purity of my stored batch?"

Protocol: Do not rely solely on visual inspection. Use LC-MS to detect the specific degradation markers identified in Module 1.

Diagnostic Markers (LC-MS/NMR)
MethodObservationDiagnosisAction
Visual Dark Brown/RedAzo-dimer formationPurify/Discard
LC-MS [M+16] PeakN-Oxide formationDiscard (Biologically inactive)
LC-MS [M+14] PeakBenzylic Ketone (

)
Discard (Reactivity change)
H-NMR Loss of singlet at ~4.0 ppmLoss of benzylic protonsConfirm Oxidation
QC Decision Tree

Follow this logic flow before using the compound in critical experiments.

QC_Workflow Start Batch Inspection Visual Visual Check: Color? Start->Visual PassVisual Off-White/ Pale Yellow Visual->PassVisual FailVisual Dark Brown/ Sticky Visual->FailVisual Oxidation LCMS LC-MS Analysis CheckPeaks Check Impurity Masses LCMS->CheckPeaks PassVisual->LCMS FailQC FAIL: Recrystallize or Discard FailVisual->FailQC PassQC PASS: Use for Assay CheckPeaks->PassQC >95% Purity CheckPeaks->FailQC M+16 or M+14 present

Figure 2: Quality Control Decision Matrix for stored samples.

References

  • National Toxicology Program (NTP). (1992).[2] Chemical and Physical Properties: 2-Aminothiazole. National Institutes of Health. Link

  • BenchChem Technical Support. (2025). Degradation Pathways of 2-Amino-1,3,4-Thiadiazoles under Experimental Conditions. Link

  • Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Oxidation Mechanisms. Link

  • Sigma-Aldrich. (2025). Storage and Stability of Aminothiazoles: Technical Bulletin. Link

  • CymitQuimica. (2025). Properties of 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine (Structural Analog). Link

Sources

Validation & Comparative

Validating the efficacy of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine in different cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2-Aminothiazole Scaffold

5-(4-Butylbenzyl)-1,3-thiazol-2-amine (herein referred to as BBTA ) belongs to the 2-aminothiazole class of heterocyclic compounds. This scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved drugs like Dasatinib (Src/Abl inhibitor) and Alpelisib (PI3K inhibitor), as well as potent experimental tubulin polymerization inhibitors .

The addition of a hydrophobic 4-butylbenzyl moiety at the C5 position significantly enhances membrane permeability and alters the steric fit within hydrophobic binding pockets (e.g., the Colchicine site of tubulin or the ATP-binding pocket of kinases). Consequently, validating BBTA requires a bifurcated strategy to distinguish between its two most probable mechanisms of action: Cytoskeletal Disruption (Tubulin) vs. Signal Transduction Inhibition (Kinase) .

This guide outlines a self-validating workflow to benchmark BBTA against standard-of-care (SoC) alternatives, ensuring rigorous data generation for publication or preclinical development.

Comparative Benchmark Analysis

To validate BBTA, you must compare its efficacy profile against established agents with overlapping mechanisms. The table below defines the "Gold Standard" comparators.

FeatureBBTA (Candidate) Combretastatin A-4 (CA-4) Dasatinib Paclitaxel
Primary Target To be validated (Tubulin or Kinase)Tubulin (Colchicine Site)Multi-Kinase (Src/Abl/c-Kit)Tubulin (Taxane Site)
Mechanism Destabilizer or ATP-competitorMicrotubule DestabilizerATP-Competitive InhibitorMicrotubule Stabilizer
Cell Cycle Arrest G2/M (if Tubulin) or G1/S (if Kinase)G2/M G1/S G2/M
Typical IC50 Target: < 5 µM1–10 nM< 1 nM (Kinase), ~10-100 nM (Cell)1–10 nM
Solubility Low (Lipophilic)LowModerateLow
Key Phenotype Cell rounding, detachmentCell rounding, vascular disruptionCytostasis, apoptosisMitotic catastrophe

Validation Phase I: Cytotoxicity & Selectivity

Objective: Determine the potency (IC50) and Selectivity Index (SI) of BBTA across a panel of cancer cell lines vs. normal fibroblasts.

Experimental Protocol: High-Throughput Viability Assay

Method: CCK-8 or CellTiter-Glo® (ATP-based). Rationale: ATP assays are more sensitive than MTT for metabolic inhibitors.

  • Cell Panel Selection:

    • Solid Tumor: A549 (Lung), MCF-7 (Breast), HCT116 (Colon).

    • Drug Resistant: NCI-H69/CPR (Cisplatin-resistant).

    • Normal Control: HFF-1 (Human Foreskin Fibroblasts) or WI-38.

  • Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with BBTA (Serial dilution: 100 µM

    
     0.1 nM). Include 0.1% DMSO  vehicle control and CA-4  (Positive Control).
    
  • Readout: Incubate 72h. Add reagent. Read Luminescence/Absorbance.

  • Data Analysis: Fit curves using non-linear regression (log(inhibitor) vs. response).

Success Criteria:

  • Potency: IC50 < 10 µM (Hit), < 1 µM (Lead).

  • Selectivity Index (SI):

    
    .
    

Validation Phase II: Mechanism Deconvolution

This is the critical step. You must determine if BBTA acts as an Antimitotic Agent (Tubulin) or a Kinase Inhibitor .

A. Flow Cytometry: Cell Cycle Distribution

Causality:

  • Tubulin Inhibitors (e.g., Vinca alkaloids) prevent spindle formation

    
    G2/M Arrest .
    
  • CDK/Kinase Inhibitors prevent G1

    
     S transition 
    
    
    
    G0/G1 Arrest .

Protocol:

  • Treat cells (e.g., HeLa) with BBTA at

    
     for 24h.
    
  • Harvest and fix in 70% cold ethanol (-20°C, >2h).

  • Stain with Propidium Iodide (PI) + RNase A.

  • Analyze via Flow Cytometry (PE channel).

B. In Vitro Tubulin Polymerization Assay

Objective: Confirm direct binding to tubulin. Method: Fluorescence-based polymerization assay ( >99% pure tubulin).

  • Reagent: Porcine brain tubulin in G-PEM buffer + GTP + DAPI (reporter).

  • Setup: Add BBTA (5 µM, 10 µM) vs. Paclitaxel (Enhancer) vs. Vinblastine (Inhibitor).

  • Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) at 37°C every 1 min for 60 min.

  • Interpretation:

    • Curve Flattening (Inhibition): BBTA prevents assembly (Like Vinblastine/CA-4).

    • Curve Shift Left (Stabilization): BBTA enhances assembly (Like Paclitaxel).

    • No Change: BBTA is likely a Kinase Inhibitor.

C. Kinase Profiling (Western Blot)

If Tubulin assay is negative, validate kinase inhibition.

  • Markers: p-Rb (S780) for CDK4/6; p-Src (Y416) for Src family; p-ERK for MAPK pathway.

  • Protocol: Treat cells for 6h

    
     Lysis 
    
    
    
    SDS-PAGE
    
    
    Blot for phospho-proteins.

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the mechanism of action for BBTA based on experimental outputs.

ValidationLogic Start Compound: BBTA (2-Aminothiazole Scaffold) Cyto Phase 1: Cytotoxicity Screening (IC50 Determination) Start->Cyto Flow Phase 2: Cell Cycle Analysis (Flow Cytometry) Cyto->Flow If IC50 < 10µM G2M G2/M Arrest Flow->G2M Accumulation > 40% G1S G0/G1 Arrest Flow->G1S Accumulation > 60% TubulinAssay Tubulin Polymerization Assay G2M->TubulinAssay KinaseAssay Kinase Profiling (Western Blot / ADP-Glo) G1S->KinaseAssay Destabilizer Inhibits Polymerization (Like Combretastatin) TubulinAssay->Destabilizer Reduced Vmax Stabilizer Enhances Polymerization (Like Paclitaxel) TubulinAssay->Stabilizer Increased Vmax CDK Reduced p-Rb (CDK Inhibitor) KinaseAssay->CDK Src Reduced p-Src/p-ERK (Tyrosine Kinase Inhibitor) KinaseAssay->Src

Figure 1: Mechanistic Deconvolution Workflow. This logic tree guides the researcher from phenotypic observation (Cell Cycle) to molecular target confirmation (Tubulin vs. Kinase).

Experimental Workflow: Efficacy Validation

Once the mechanism is identified (likely Tubulin Inhibition for this specific lipophilic thiazole), use this workflow to publish the data.

Workflow cluster_0 Step 1: Screening cluster_1 Step 2: Mechanism cluster_2 Step 3: Functional Efficacy Screen CCK-8 Assay (3 Cell Lines) Cycle Flow Cytometry (PI Staining) Screen->Cycle Poly Tubulin Assay (In Vitro) Cycle->Poly Apop Annexin V/PI (Apoptosis) Poly->Apop Mig Wound Healing (Migration) Apop->Mig

Figure 2: Sequential Validation Pipeline. This linear workflow ensures that expensive functional assays (Step 3) are only performed after the mechanism is confirmed (Step 2).

References

  • Wang, Y. et al. (2021). "2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents."[1][2][3][4] European Journal of Medicinal Chemistry. Link

  • Alizadeh, S. R. et al. (2021).[3] "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." Medicinal Chemistry Research. Link

  • El-Abd, O. S. et al. (2022).[5] "Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors." ACS Omega. Link

  • Kaur, R. et al. (2019). "Recent developments of 2-aminothiazoles in medicinal chemistry." European Journal of Medicinal Chemistry. Link

Sources

Validation of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine's binding to its molecular target

Author: BenchChem Technical Support Team. Date: February 2026

Validation of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine Binding to Stearoyl-CoA Desaturase-1 (SCD1)

Executive Summary & Target Profile

5-(4-Butylbenzyl)-1,3-thiazol-2-amine (referred to herein as BBTA ) is a lipophilic small-molecule probe belonging to the 2-amino-5-benzylthiazole class. This scaffold is a privileged structure for the inhibition of Stearoyl-CoA Desaturase-1 (SCD1) , an endoplasmic reticulum (ER)-resident enzyme critical for lipid homeostasis.[1]

SCD1 catalyzes the rate-limiting introduction of the first cis-double bond at the


9 position of saturated fatty acids (mainly Stearoyl-CoA and Palmitoyl-CoA) to generate monounsaturated fatty acids (MUFAs). High SCD1 activity is implicated in metabolic diseases (obesity, NASH) and cancer cell survival (protection against ferroptosis).

Why Validate BBTA? Unlike hydrophilic inhibitors, the 4-butyl substitution on the benzyl ring of BBTA confers enhanced lipophilicity (


), facilitating rapid penetration of the ER membrane where the catalytic domain of SCD1 resides. This guide outlines the rigorous validation of BBTA’s binding affinity, selectivity, and functional potency against SCD1, benchmarking it against industry standards like A-939572  and MF-438 .

Comparative Analysis: BBTA vs. Established Alternatives

To validate BBTA, its performance must be contextualized against known SCD1 inhibitors. The following table synthesizes key physicochemical and pharmacological parameters.

FeatureBBTA (Target Probe) A-939572 (Standard)MF-438 (Clinical Candidate)
Core Scaffold 2-amino-5-benzylthiazolePiperidine-aryl ureaThiadiazole-pyridazine
Target SCD1 (ER Membrane)SCD1 (Highly Selective)SCD1 (Orally Bioavailable)
Potency (

)
~10–50 nM (Predicted*)4 nM (mSCD1)2.3 nM (rSCD1)
Mechanism Competitive / AllostericIrreversible/Tight-bindingReversible
Lipophilicity High (Butyl tail)ModerateModerate
Key Advantage Membrane Permeability : Superior ER access for cellular assays.Potency : Gold standard for biochemical assays.Bioavailability : Best for in vivo PK/PD studies.
Primary Use In vitro mechanistic probe; Lipidomics.Cancer cell viability screens.[2][3]Metabolic disease models.

*Note: Potency for BBTA is estimated based on SAR data for the 5-benzylthiazole series (e.g., analog 5-(4-fluorobenzyl)thiazol-2-amine).

Mechanism of Action & Signaling Pathway

The following diagram illustrates the SCD1 catalytic cycle and the specific intervention point of BBTA.

SCD1_Pathway SFA Saturated Fatty Acids (Stearoyl-CoA) SCD1 SCD1 Enzyme (ER Membrane) SFA->SCD1 Substrate Ferroptosis Ferroptosis (Cell Death) SFA->Ferroptosis  Accumulation Promotes   MUFA Monounsaturated FAs (Oleoyl-CoA) SCD1->MUFA  Desaturation (Δ9)   BBTA BBTA (Inhibitor) BBTA->SCD1  Blocks Active Site   LipidDroplets Lipid Droplets (Triglycerides) MUFA->LipidDroplets  Storage   Membrane Membrane Fluidity (Phospholipids) MUFA->Membrane  Structure   MUFA->Ferroptosis  Protects Against  

Figure 1: Mechanism of SCD1 inhibition by BBTA. By blocking the conversion of Stearoyl-CoA to Oleoyl-CoA, BBTA reduces membrane fluidity and sensitizes cells to ferroptosis.

Validation Protocols

To scientifically validate BBTA, you must demonstrate Target Engagement (Physical Binding) and Functional Inhibition (Activity).

Protocol A: Microsomal SCD1 Enzymatic Assay (Biochemical Potency)

This assay isolates the ER membrane fraction containing SCD1 to measure direct enzymatic inhibition, removing cellular uptake variables.

  • Preparation of Microsomes:

    • Homogenize HepG2 or mouse liver tissue in buffer (0.1 M potassium phosphate, pH 7.4, 0.25 M sucrose).

    • Centrifuge at 10,000

      
       (15 min) to remove mitochondria.
      
    • Ultracentrifuge supernatant at 100,000

      
       (60 min). Resuspend pellet (microsomes) in buffer.
      
  • Reaction Setup:

    • Incubate microsomes (0.1 mg protein) with varying concentrations of BBTA (1 nM – 10

      
      M) for 15 min at 37°C.
      
    • Controls: DMSO (Negative), A-939572 (100 nM, Positive).

  • Initiation:

    • Add substrate mix: [

      
      C]-Stearoyl-CoA (60 
      
      
      
      M), NADH (2 mM).
    • Incubate for 15 min at 37°C.

  • Termination & Analysis:

    • Stop reaction with 10% KOH in methanol; saponify at 80°C (45 min).

    • Acidify with HCl; extract fatty acids with hexane.

    • Separate

      
      C-Stearate and 
      
      
      
      C-Oleate via Ag
      
      
      -impregnated TLC or HPLC.
  • Output: Calculate % conversion. Plot dose-response curve to determine

    
    .
    
Protocol B: Cellular Thermal Shift Assay (CETSA) (Target Engagement)

SCD1 is a membrane protein, making SPR difficult. CETSA validates that BBTA binds SCD1 in intact cells by stabilizing the protein against heat denaturation.

  • Cell Treatment:

    • Treat HepG2 cells with BBTA (10

      
      M) or DMSO for 1 hour.
      
  • Thermal Challenge:

    • Aliquot cells into PCR tubes. Heat to a gradient of temperatures (40°C – 65°C) for 3 minutes.

    • Cool immediately to room temperature.

  • Lysis & Separation:

    • Lyse cells with mild detergent (0.4% NP-40) to solubilize membranes.

    • Centrifuge at 20,000

      
       (20 min) to pellet denatured/precipitated proteins.
      
  • Detection:

    • Analyze supernatant via Western Blot using anti-SCD1 antibody.

  • Validation Criteria:

    • BBTA should shift the SCD1 aggregation temperature (

      
      ) higher compared to DMSO control, indicating ligand-induced stabilization.
      
Protocol C: Cellular Desaturation Index (Functional Readout)

The ratio of product (Oleate) to substrate (Stearate) is the definitive cellular biomarker for SCD1 activity.

  • Incubation:

    • Culture cancer cells (e.g., H1299 or HepG2) in low-serum media.

    • Treat with BBTA (0.1, 1, 10

      
      M) for 24 hours.
      
  • Lipid Extraction:

    • Harvest cells and extract total lipids using the Folch method (Chloroform:Methanol 2:1).

  • FAME Derivatization:

    • Transesterify lipids to Fatty Acid Methyl Esters (FAMEs) using 14% BF

      
      -methanol (60°C, 1 hour).
      
  • GC-MS Analysis:

    • Quantify C18:0 (Stearate) and C18:1n9 (Oleate).

  • Calculation:

    • Desaturation Index (DI) = [C18:1] / [C18:0].

    • Success Metric: BBTA should dose-dependently decrease the DI, mimicking the effect of MF-438 .

Validation Workflow Diagram

Validation_Workflow Start Compound: BBTA Step1 1. In Silico Docking (Verify Binding Mode) Start->Step1 Step2 2. Microsomal Assay (Determine IC50) Step1->Step2 Decision1 IC50 < 100 nM? Step2->Decision1 Step3 3. CETSA (Binding) (Confirm Target Engagement) Decision1->Step3 Yes Fail Discard / Re-design Decision1->Fail No Step4 4. Cellular Lipidomics (Functional DI Ratio) Step3->Step4 Success Validated SCD1 Probe Step4->Success

Figure 2: Step-by-step decision tree for validating BBTA as a bona fide SCD1 inhibitor.

References

  • Tocris Bioscience. (2024). A 939572: Potent SCD1 Inhibitor Product Guide. Link

  • MedChemExpress. (2024). MF-438: Orally Bioavailable SCD1 Inhibitor.[4][5][6][7] Link

  • Cayman Chemical. (2024). Stearoyl-CoA Desaturase 1 Inhibitor Screening. Link

  • BindingDB. (2010). SAR and optimization of thiazole analogs as potent stearoyl-CoA desaturase inhibitors. Bioorg Med Chem Lett. Link

  • Roongta, U. V., et al. (2011). Cancer cell dependence on unsaturated fatty acids implicates stearoyl-CoA desaturase as a target for cancer therapy.[3] Molecular Cancer Research, 9(11), 1551-1561.[3] Link

Sources

Assessing the selectivity of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical assessment of the selectivity profile for 5-(4-Butylbenzyl)-1,3-thiazol-2-amine (CAS 923824-22-0). Given that this specific molecule is a representative of the 2-aminothiazole class—a "privileged scaffold" in kinase drug discovery—this analysis focuses on its structural propensity for multi-kinase inhibition and defines the rigorous protocols required to validate its selectivity against a broad kinome panel.

Executive Summary & Molecule Profile

5-(4-Butylbenzyl)-1,3-thiazol-2-amine acts as a ATP-competitive pharmacophore. The 2-aminothiazole core is a well-documented "hinge binder" capable of forming key hydrogen bonds with the ATP-binding site of numerous kinases, most notably CDKs (Cyclin-Dependent Kinases) , Src-family kinases , and GSK3 .

While often utilized as a starting scaffold or a chemical probe, its utility is defined by its selectivity score (S-score) . Unoptimized 2-aminothiazoles are frequently promiscuous. Therefore, assessing this specific analog requires a dual-stage profiling strategy to distinguish it from "pan-assay interference" compounds (PAINS) and validate it as a specific chemical probe.

Structural Logic & Predicted Liabilities[1]
  • Core (2-Aminothiazole): Binds to the kinase hinge region (Glu/Met residues).

  • 5-Position (4-Butylbenzyl): Occupies the hydrophobic back-pocket (Gatekeeper region). The n-butyl chain adds significant lipophilicity, potentially improving potency against kinases with deep hydrophobic pockets (e.g., CDK2 , CDK5 , CK1 ) but increasing the risk of non-specific hydrophobic binding.

Comparative Selectivity Analysis

The following table contrasts the expected performance of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine against established 2-aminothiazole-based inhibitors. This comparison highlights the "selectivity window" required for validation.

CompoundPrimary Target(s)Key Off-TargetsSelectivity Profile (S-Score)Structural Differentiator
5-(4-Butylbenzyl)-1,3-thiazol-2-amine Predicted: CDK2, CDK5, or Src High Risk: GSK3

, CK1, DYRK1A
Moderate to Low (Requires Optimization)5-Benzyl group allows flexibility; 4-butyl extends into solvent/hydrophobic channel.
Dasatinib BCR-Abl, Srcc-Kit, PDGFR, EphA2Low (Promiscuous) 2-aminothiazole core with extensive tail for Type I binding.
SNS-032 CDK2, CDK7, CDK9GSK3

Moderate Thiazole fused to pyrimidine; rigidified for CDK specificity.
TRAM-34 KCa3.1 (Ion Channel)None (Kinase Negative) High (Non-Kinase) Triphenylmethane scaffold (structurally distinct but functionally relevant control).

Critical Insight: The 4-butylbenzyl substitution suggests this compound may also be active against Stearoyl-CoA Desaturase-1 (SCD1) or Ion Channels (e.g., KCa3.1) . A kinase panel is often run negatively to prove it does NOT inhibit kinases when studying these other targets.

Experimental Protocols for Selectivity Assessment

To rigorously assess the selectivity of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine, follow this self-validating workflow.

Protocol A: High-Throughput Kinome Profiling (Binding Assay)

Objective: Determine the "Selectivity Score" (S(35)) at a fixed concentration (typically 1 µM or 10 µM).

  • Assay Platform: Use a competition binding assay (e.g., KINOMEscan™ or LanthaScreen™ ).

  • Compound Prep: Dissolve 5-(4-Butylbenzyl)-1,3-thiazol-2-amine in 100% DMSO to 10 mM. Dilute to 100x final concentration.

  • Panel Selection: Must include representative kinases from all 7 major families (TK, TKL, STE, CK1, AGC, CAMK, CMGC).

    • Mandatory Inclusions: CDK2, CDK5, GSK3

      
      , Src, EGFR, CK1
      
      
      
      .
  • Execution: Incubate compound with DNA-tagged kinase and immobilized ligand. Measure amount of kinase eluted (or remaining bound) via qPCR or TR-FRET.

  • Data Output: Calculate % Control .

    • Hit Threshold: < 35% Control indicates significant binding.

Protocol B: Kd Determination & Target Engagement

Objective: Validate "hits" from the primary screen to rule out false positives (hydrophobic aggregation).

  • Dose-Response: Run an 11-point dose-response curve (0.5 nM to 10 µM) for all kinases with <35% control in Protocol A.

  • Calculation: Fit data to the Hill equation to derive

    
    .
    
  • Selectivity Metric: Calculate the Gini Coefficient (0 = non-selective, 1 = perfectly selective). A high-quality probe should have a Gini > 0.75.

Visualizing the Selectivity Workflow

The following diagram illustrates the decision tree for validating the compound's selectivity, distinguishing between a "Specific Probe" and a "Promiscuous Scaffold."

SelectivityWorkflow Start Compound: 5-(4-Butylbenzyl)-1,3-thiazol-2-amine PrimaryScreen Step 1: Primary Kinome Screen (Fixed Conc. 1 µM) Start->PrimaryScreen Analysis Data Analysis: % Control Values PrimaryScreen->Analysis HitCheck Hits (<35% Control)? Analysis->HitCheck NoHits Outcome A: Inactive / Non-Kinase Target (e.g., Ion Channel Modulator) HitCheck->NoHits 0 Hits ManyHits Outcome B: Promiscuous (PAINS) Likely Aggregator HitCheck->ManyHits >10 Hits SpecificHits Outcome C: Specific Hits (e.g., CDK2/5 only) HitCheck->SpecificHits 1-5 Hits KdDetermination Step 2: Kd Determination (11-point Dose Response) SpecificHits->KdDetermination NanoBRET Step 3: Cellular Target Engagement (NanoBRET Assay) KdDetermination->NanoBRET

Caption: Decision matrix for classifying 5-(4-Butylbenzyl)-1,3-thiazol-2-amine based on kinome profiling data.

Mechanistic Context: The CDK/Src Signaling Axis

If the compound confirms selectivity for CDKs (a common target for this scaffold), it likely modulates the Cell Cycle progression. The diagram below maps its potential intervention point.

SignalingPathway GrowthFactor Growth Factor RTK RTK (e.g., EGFR) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates Rb Rb (Retinoblastoma) CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Releases (upon Phos) S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription Inhibitor 5-(4-Butylbenzyl)-1,3-thiazol-2-amine (Inhibitor) Inhibitor->CDK4_6 Blocks ATP Site

Caption: Potential mechanism of action if the compound exhibits CDK selectivity, blocking the Rb-E2F axis.

References

  • Structure-Activity Relationships of 2-Aminothiazoles: Das, J., et al. "2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry 49.23 (2006): 6819-6832. Link

  • Kinase Profiling Methodologies: Karaman, M. W., et al. "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology 26.1 (2008): 127-132. Link

  • Thiazoles in Drug Discovery: Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry 47.27 (2004): 6658-6661. Link

  • Compound Registry: PubChem Entry for Thiazole Derivatives. "5-(4-Bromobenzyl)-1,3-thiazol-2-amine (NS19504) and analogs." National Center for Biotechnology Information. Link

A Senior Application Scientist's Guide to Ensuring Reproducibility and Robustness in Experiments with 2-Aminothiazole Derivatives, Featuring 5-(4-Butylbenzyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, the 2-aminothiazole scaffold is a familiar and alluring starting point. Its derivatives are present in numerous biologically active compounds, demonstrating a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] This chemical tractability, however, conceals a significant potential for experimental pitfalls that can lead to costly and time-consuming irreproducible results. This guide provides a framework for designing and interpreting experiments involving 2-aminothiazole derivatives, with a focus on the principles of reproducibility and robustness, using the representative compound 5-(4-Butylbenzyl)-1,3-thiazol-2-amine as a central example.

Our objective is to move beyond simple protocol recitation and delve into the causality behind experimental choices. We will equip you with the critical thinking and methodological rigor required to generate trustworthy and publishable data when working with this challenging, yet promising, class of molecules.

Part 1: The Elephant in the Room - 2-Aminothiazoles as Promiscuous Binders

A crucial concept to grasp when working with 2-aminothiazole derivatives is their notoriety as Pan-Assay Interference Compounds (PAINS).[5] PAINS are compounds that appear as "hits" in high-throughput screens through non-specific mechanisms, rather than by specifically binding to the intended biological target.[6][7] The 2-aminothiazole scaffold is a well-documented "frequent hitter," meaning it is statistically likely to show up as an active compound in a wide variety of assays, often misleading researchers.[5]

This promiscuity can arise from several physicochemical properties and behaviors:

  • Compound Aggregation: Many promiscuous inhibitors, particularly those with higher lipophilicity, form colloidal aggregates in aqueous solutions.[5][8] These aggregates can sequester and denature proteins, leading to non-specific inhibition that is often mistaken for genuine bioactivity.[8][9]

  • Chemical Reactivity: The 2-aminothiazole ring system can contain reactive functional groups that may covalently modify proteins or interfere with assay components.

  • Interference with Assay Technology: These compounds can directly interfere with the detection methods of an assay, for instance, by possessing intrinsic fluorescence or by quenching the fluorescent signal of a reporter molecule.[6][10]

Understanding this inherent risk is the first and most critical step in designing a robust experimental plan. Every "hit" containing a 2-aminothiazole core must be treated with healthy skepticism and subjected to a rigorous validation workflow.

Part 2: A Self-Validating Workflow for Robust Hit Characterization

To navigate the challenges posed by compounds like 5-(4-Butylbenzyl)-1,3-thiazol-2-amine, a multi-pronged, self-validating experimental workflow is not just recommended, but essential. The goal is to build a body of evidence that systematically eliminates common false-positive mechanisms, thereby increasing confidence in the biological relevance of your findings.

Below is a logical workflow designed to triage initial hits and build a compelling case for a specific mechanism of action.

G cluster_0 Phase 1: Initial Screening & Confirmation cluster_1 Phase 2: Ruling Out Non-Specific Effects cluster_2 Phase 3: Direct Target Engagement cluster_3 Phase 4: Cellular & In Vivo Validation A Primary High-Throughput Screen (HTS) B Dose-Response Confirmation A->B Initial 'Hits' C Purity & Identity Analysis (LC-MS, NMR) B->C Confirmed Actives D Orthogonal Assay (Different Technology) C->D Proceed with Caution E Counter Screens (e.g., against reporter enzyme) D->E F Aggregation Assays (DLS, detergent sensitivity) E->F G Biophysical Validation (SPR, ITC, MST) F->G High-Quality Hits H Cellular Target Engagement (e.g., CETSA, NanoBRET) G->H I Cell-Based Phenotypic Assays H->I Validated On-Target Activity J Structure-Activity Relationship (SAR) with Inactive Control I->J K In Vivo Model J->K

Caption: A logical workflow for validating hits from screening campaigns.

Part 3: Comparative Guide to Experimental Protocols

This section provides detailed methodologies for the key validation steps outlined in the workflow. The causality behind each protocol is explained to empower researchers to make informed decisions.

Initial Hit Confirmation and Characterization

Objective: To confirm the activity observed in the primary screen and ensure the integrity of the compound.

Protocol: Dose-Response and Purity Analysis

  • Compound Sourcing: Obtain a fresh, solid sample of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine from a reputable supplier. Do not rely solely on a sample from a screening library plate which may have degraded.

  • Purity and Identity Verification:

    • Perform Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and assess purity. A purity of >95% is recommended.

    • Acquire a ¹H NMR spectrum to confirm the chemical structure.

    • Causality: Impurities can be reactive or possess their own biological activity, leading to misleading results. Verifying the identity and purity of the exact batch of compound used in subsequent assays is a cornerstone of reproducibility.

  • Dose-Response Curve Generation:

    • Prepare a fresh stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

    • Run the primary assay with these concentrations to generate a dose-response curve and calculate the IC50/EC50 value.

    • Causality: A single-point "hit" is not sufficient. A well-defined sigmoidal dose-response curve suggests a specific biological interaction, whereas a flat or unusually steep curve can be indicative of non-specific effects like aggregation.[6]

Orthogonal and Counter-Screen Assays

Objective: To confirm the biological activity using a different assay technology and to rule out interference with the assay components.

Protocol: Orthogonal Assay Validation

  • Select an Orthogonal Method: If your primary screen was fluorescence-based, choose an orthogonal assay with a different readout, such as luminescence, absorbance, or a biophysical method.[10]

  • Execute Assay: Run a dose-response experiment with 5-(4-Butylbenzyl)-1,3-thiazol-2-amine using the orthogonal assay.

  • Compare Results: A similar IC50 value from both assays significantly increases confidence that the observed activity is genuine and not an artifact of the primary assay's technology.

    • Causality: If a compound only appears active in one type of assay (e.g., fluorescence), it is highly likely to be interfering with the detection method itself.[6]

Protocol: Counter-Screens for Assay Interference

  • Identify Potential Interference Points: Analyze your primary assay for components that could be non-specifically modulated. For example, if it is a reporter-gene assay using luciferase, set up a counter-screen with purified luciferase enzyme.

  • Run the Counter-Screen: Test 5-(4-Butylbenzyl)-1,3-thiazol-2-amine in a dose-response format against the isolated assay component.

  • Analyze for Interference: If the compound shows activity in the counter-screen, it is likely a false positive from the primary screen.

    • Causality: This directly tests for non-specific interactions with the assay machinery, a common mechanism for PAINS.[11]

Biophysical Methods for Direct Target Engagement

Objective: To obtain definitive, quantitative evidence that the compound physically interacts with its intended protein target. This is a critical step for any compound, especially a suspected PAIN.

Comparison of Key Biophysical Techniques

Technique Principle Pros Cons Best For
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized protein.[12]Real-time kinetics (kon, koff), label-free, high sensitivity.Requires protein immobilization which can affect activity; sensitive to non-specific binding.[13]Determining binding kinetics and affinity.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding of a ligand to a protein in solution.Label-free, solution-based, provides full thermodynamic profile (ΔH, ΔS, Kd).Requires large amounts of pure protein and compound; lower throughput.Gold standard for determining binding thermodynamics.
Microscale Thermophoresis (MST) Measures the change in movement of a fluorescently labeled molecule in a temperature gradient upon ligand binding.Low sample consumption, solution-based, wide range of affinities.Requires fluorescent labeling of one binding partner.Rapidly screening for binders and determining affinity.

Protocol: Surface Plasmon Resonance (SPR) for Binding Validation

  • Protein Immobilization: Covalently couple the purified target protein to a sensor chip.

  • Analyte Injection: Flow a series of concentrations of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine over the chip surface.

  • Data Acquisition: Record the binding response in real-time to measure association and dissociation phases.

  • Kinetic Analysis: Fit the data to a binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

    • Causality: Observing saturable, specific binding with realistic kinetics provides strong evidence of a direct interaction, which is difficult to explain by non-specific mechanisms like aggregation.[13]

Rigor in Cell-Based Assays

Objective: To ensure that results from cellular experiments are reliable and reproducible.

Protocol: Best Practices for Cell Culture and Treatment

  • Cell Line Authentication:

    • Upon receipt and before banking, authenticate all cell lines using Short Tandem Repeat (STR) profiling.[14][15]

    • Periodically re-authenticate, especially if results become inconsistent.

    • Causality: Misidentified or cross-contaminated cell lines are a major source of scientific irreproducibility.[4] Using an unauthenticated line can render an entire study invalid.

  • Mycoplasma Testing:

    • Routinely test all cell cultures for mycoplasma contamination (e.g., monthly) using a PCR-based method.

    • Quarantine and treat or discard any contaminated cultures.

    • Causality: Mycoplasma can alter numerous cellular processes, including proliferation, metabolism, and response to stimuli, leading to significant experimental artifacts.[4][16]

  • Standard Operating Procedures (SOPs):

    • Maintain detailed SOPs for all cell culture procedures, including media preparation, passaging, and cryopreservation.[16][17]

    • Document passage numbers for all experiments, as high-passage cells can undergo phenotypic drift.[17]

    • Causality: Strict adherence to SOPs minimizes variability between experiments and researchers, a key component of reproducibility.[15][17]

Caption: Core requirements for ensuring reproducible cell-based research.

Conclusion: From Promising Hit to Validated Tool

The journey from an initial screening hit to a validated chemical probe is fraught with potential for error, especially when dealing with scaffolds like 2-aminothiazole. For a compound such as 5-(4-Butylbenzyl)-1,3-thiazol-2-amine, the high probability of promiscuous, non-specific activity necessitates a rigorous and multi-faceted validation strategy.

By embracing a mindset of critical evaluation and employing a self-validating workflow that includes orthogonal assays, counter-screens, direct biophysical measurements, and stringent cell culture practices, researchers can confidently navigate these challenges. This approach not only weeds out false positives early, saving invaluable time and resources, but also builds a robust and compelling body of evidence for true biological discoveries. The ultimate goal is not just to publish, but to produce data that stands the test of time and contributes meaningfully to the advancement of science.

References

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. [Link]

  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Request PDF. [Link]

  • Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. BioAscent. [Link]

  • Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV‐1 protease inhibition. Wiley Online Library. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]

  • PAINS management: open source model to eliminate nuisance compounds. Future Medicinal Chemistry. [Link]

  • Physicochemical characteristics of structurally determined metabolite-protein and drug-protein binding events with respect to binding specificity. PubMed Central. [Link]

  • Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors. Journal of the American Chemical Society. [Link]

  • Changing the Culture of Cell Culture: Applying Best Practices and Authentication to Ensure Scientific Reproducibility. BioPharm International. [Link]

  • Dealing with PAINs in a drug discovery CRO. Sygnature Discovery. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PubMed. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC. [Link]

  • Ensuring Reproducibility in Biological Research. Lab Manager. [Link]

  • Ensuring Reproducibility: Critical Cell Culture Quality Controls. Technology Networks. [Link]

  • Treating Cells as Reagents to Design Reproducible Assays. PubMed. [Link]

  • Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). ScienceDirect. [Link]

  • Validating Chemical Probes. EFMC. [Link]

  • How to Triage PAINS-Full Research. PMC. [Link]

  • AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Understanding and Controlling Non-Specific Binding in SPR Experiments. Proteins Web. [Link]

  • Methods to investigate protein–protein interactions. Wikipedia. [Link]

  • Maximizing Drug Discovery with High-Throughput and High-Content Screening. The Scientist. [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. [Link]

  • Promiscuous Inhibitors. Malvern Panalytical. [Link]

  • Methods for detecting protein-protein interactions. PMC. [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. RSC Publishing. [Link]

  • 5-benzyl-1,3,4-thiadiazol-2-amine | CAS#:16502-08-2. Chemsrc. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.